molecular formula C15H13ClO2 B14763505 4-(Benzyloxy)-5-chloro-2-methylbenzaldehyde

4-(Benzyloxy)-5-chloro-2-methylbenzaldehyde

Cat. No.: B14763505
M. Wt: 260.71 g/mol
InChI Key: PRNBQCKFEQQYNN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-chloro-2-methylbenzaldehyde is an organic compound that belongs to the family of benzaldehydes It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to a benzene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-chloro-2-methylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-5-chloro-2-methylbenzaldehyde.

    Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-5-chloro-2-methylbenzoic acid.

    Reduction: 4-(Benzyloxy)-5-chloro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-5-chloro-2-methylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloro-2-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a chlorine atom.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a chlorine atom.

    4-(Benzyloxy)-2-methylbenzaldehyde: Lacks the chlorine atom.

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

5-chloro-2-methyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13ClO2/c1-11-7-15(14(16)8-13(11)9-17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

PRNBQCKFEQQYNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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